![molecular formula C18H21IO6 B6025482 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B6025482.png)
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes tert-butyl, ethoxy, hydroxy, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common approach is the condensation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-[(3-ethoxy-4-oxo-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione.
Reduction: Formation of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-diol.
Substitution: Formation of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-azidophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione.
Scientific Research Applications
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the iodophenyl group makes it a candidate for radiolabeling and imaging studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The iodophenyl group may facilitate the formation of covalent bonds with target molecules, leading to changes in cellular pathways and processes. Additionally, the hydroxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Similar in structure but lacks the dioxane ring and iodophenyl group.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl and hydroxy group but differs in the overall structure and functional groups.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in having tert-butyl and hydroxy groups but lacks the dioxane ring and iodophenyl group.
Uniqueness
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and structural features. The presence of the iodophenyl group allows for specific interactions and potential radiolabeling, while the dioxane ring provides stability and reactivity. This combination of properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO6/c1-6-23-13-9-10(8-12(19)14(13)20)7-11-15(21)24-18(5,17(2,3)4)25-16(11)22/h7-9,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSQDNGPRWEXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)
![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![Methyl 4-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]benzoate](/img/structure/B6025434.png)
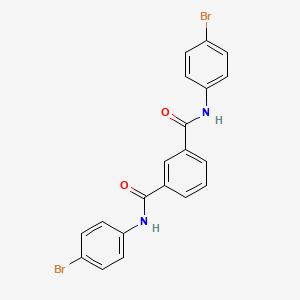
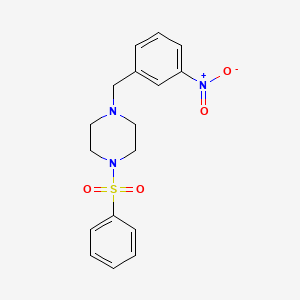
![2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DIBROMOPHENOL](/img/structure/B6025448.png)
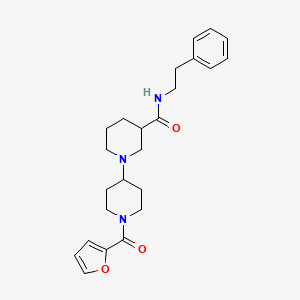
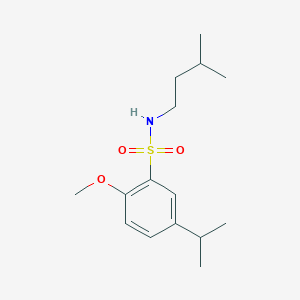
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorobenzoyl)amino]benzamide;hydrochloride](/img/structure/B6025474.png)
![N-(2,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B6025475.png)
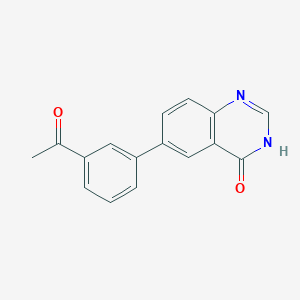
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-N',N'-dimethylbutanediamide](/img/structure/B6025486.png)
